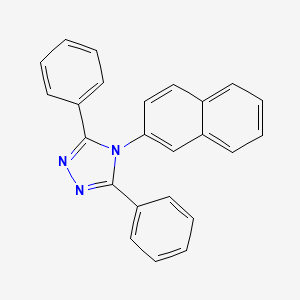

4-(2-Naphthalenyl)-3,5-diphenyl-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

4-naphthalen-2-yl-3,5-diphenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3/c1-3-10-19(11-4-1)23-25-26-24(20-12-5-2-6-13-20)27(23)22-16-15-18-9-7-8-14-21(18)17-22/h1-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZRAGOWMLSWEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-Naphthalenyl)-3,5-diphenyl-4H-1,2,4-triazole is part of the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, anticancer properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for 4-(2-Naphthalenyl)-3,5-diphenyl-4H-1,2,4-triazole is with a molar mass of approximately 347.41 g/mol. The compound features a triazole ring substituted with two phenyl groups and a naphthalene moiety, which contributes to its biological activity.

Antibacterial Activity

- Mechanism of Action : The antibacterial properties of 1,2,4-triazoles are primarily attributed to their ability to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. Research has shown that derivatives of 1,2,4-triazole exhibit significant activity against both Gram-positive and Gram-negative bacteria.

-

Case Studies :

- A study demonstrated that certain triazole derivatives showed remarkable selectivity against Bacillus subtilis, which is resistant to nalidixic acid. The introduction of halogen substituents enhanced the antibacterial efficacy of these compounds .

- Another investigation reported that specific hybrids derived from 1,2,4-triazoles exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin against various strains including E. coli and S. aureus .

Antifungal Activity

The antifungal potential of 4-(2-Naphthalenyl)-3,5-diphenyl-4H-1,2,4-triazole has been explored in several studies:

- Triazoles are known to inhibit the synthesis of ergosterol in fungal cell membranes. This mechanism is crucial for developing antifungal agents.

- Compounds from this class have shown effectiveness against Candida albicans and Aspergillus niger, highlighting their potential as therapeutic agents in treating fungal infections .

Anticancer Activity

Research has indicated that triazole derivatives can also possess anticancer properties:

- Some studies have reported that these compounds can induce apoptosis in cancer cell lines by modulating various signaling pathways .

- For instance, derivatives have been tested against breast cancer and leukemia cell lines with promising results in inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-(2-Naphthalenyl)-3,5-diphenyl-4H-1,2,4-triazole is essential for optimizing its biological activity:

- The presence of electron-withdrawing groups (like halogens) on the phenyl rings has been shown to enhance antibacterial activity.

- Modifications at the naphthalene position can also influence the compound's lipophilicity and bioavailability, affecting its overall efficacy .

Data Summary

| Biological Activity | Target Organisms | Notable Findings |

|---|---|---|

| Antibacterial | E. coli, S. aureus, Bacillus subtilis | Enhanced activity with halogen substitutions; superior to ciprofloxacin in some cases. |

| Antifungal | Candida albicans, Aspergillus niger | Effective in inhibiting ergosterol synthesis. |

| Anticancer | Breast cancer cells | Induces apoptosis; inhibits proliferation in various cancer cell lines. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

3,5-Diphenyl-4H-1,2,4-triazole (Parent Compound):

4-(4-Hexyloxy/heptyloxy-phenyl)-4H-1,2,4-triazoles :

- 4-(2,6-Dichlorobenzylamino)-3,5-diphenyl-4H-1,2,4-triazole: Crystal structure stabilized by N–H···N and C–H···π interactions.

4-(2-Naphthalenyl)-3,5-diphenyl-4H-1,2,4-triazole :

Corrosion Inhibition Efficiency

Key Trends : Bulky/electron-withdrawing substituents (e.g., nitro, methylthio) improve inhibition by enhancing adsorption on metal surfaces. The naphthalenyl group’s planar structure may similarly improve coverage and bonding .

Q & A

Q. What are the standard synthetic routes for 4-(2-Naphthalenyl)-3,5-diphenyl-4H-1,2,4-triazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, substituted hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be refluxed in DMSO for 18 hours, followed by cooling and crystallization in ethanol-water mixtures to yield triazole derivatives (~65% yield) . Alternatively, coupling reactions with aldehydes (e.g., substituted benzaldehyde) in ethanol under acidic conditions (glacial acetic acid) and reflux for 4–8 hours are effective for forming Schiff base derivatives . Key factors affecting yield include solvent polarity (DMSO enhances cyclization), reaction time, and stoichiometric ratios of reactants. Purity is optimized via recrystallization (ethanol/water) or column chromatography.

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of this triazole derivative?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm substituent positions and aromatic proton environments. IR spectroscopy identifies N–H stretching (~3200 cm) and C=N/C–N vibrations (~1600 cm) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, C–N bond lengths in the triazole ring typically range from 1.31–1.38 Å, validated against CIF files .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 347.41 g/mol for CHN) .

Q. How do substituent positions (naphthalenyl vs. phenyl groups) affect the compound's electronic properties based on empirical data?

- Methodological Answer : Substituent effects are quantified via UV-Vis and photoluminescence (PL) spectroscopy. For instance:

| Property | Value (in CHCl) | Source |

|---|---|---|

| Absorption () | 264 nm | |

| Photoluminescence () | 367 nm | |

| The naphthalenyl group enhances conjugation, red-shifting absorption/emission compared to phenyl-only analogs. Cyclic voltammetry (CV) can further measure HOMO/LUMO levels to assess electron transport capacity in OLEDs . |

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the electron transport efficiency of this compound in OLED architectures?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (FMOs). Compare HOMO/LUMO gaps with experimental CV data (e.g., predicted HOMO: −5.8 eV; LUMO: −2.3 eV) .

- Molecular Dynamics (MD) : Simulate thin-film morphology to evaluate charge-carrier mobility. Pair with thermal gravimetric analysis (TGA) data (e.g., 0.5% weight loss at 280°C ) to correlate thermal stability with device performance.

- Machine Learning : Train models on existing optoelectronic datasets to predict structure-property relationships for novel derivatives .

Q. How can discrepancies in biological activity data between this compound and its derivatives be systematically analyzed?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize derivatives with controlled substitutions (e.g., halogenation at phenyl groups ) and test against standardized assays (e.g., antifungal IC). Use ANOVA to identify statistically significant activity differences.

- Data Contradiction Resolution : Cross-validate results via orthogonal assays (e.g., microbial growth inhibition vs. enzymatic activity). For example, triazole derivatives with electron-withdrawing groups may show enhanced corrosion inhibition (80% efficiency in 0.5 M HSO ) but reduced biocompatibility.

Q. What strategies improve the thermal stability of this triazole derivative in optoelectronic device applications?

- Methodological Answer :

- Substituent Engineering : Introduce tert-butyl or trifluoromethyl groups to sterically hinder thermal degradation .

- Blending with Polymers : Embed the compound in poly(methyl methacrylate) (PMMA) matrices to enhance glass transition temperatures ().

- Accelerated Aging Tests : Monitor performance under continuous operation (e.g., 1000 hours at 85°C/85% RH) and compare with TGA data (decomposition onset >280°C ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.